

Tanshinone IIA-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis

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Compound of Interest		
Compound Name:	Tanshinoic acid A	
Cat. No.:	B12393557	Get Quote

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These application notes provide a comprehensive guide to analyzing apoptosis induced by Tanshinone IIA (Tan-IIA), a bioactive compound extracted from the medicinal herb Salvia miltiorrhiza, using flow cytometry. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the key signaling pathways involved.

Introduction

Tanshinone IIA has demonstrated significant anti-tumor activity in a variety of cancer cell lines. [1][2] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death.[3][4] Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess apoptosis by identifying an early marker, the externalization of phosphatidylserine (PS), and distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Key Signaling Pathways in Tanshinone IIA-Induced Apoptosis

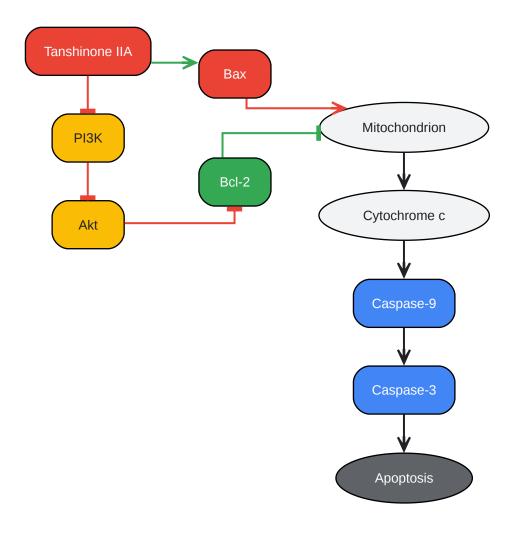
Tanshinone IIA has been shown to modulate several key signaling pathways to induce apoptosis in cancer cells. The two primary pathways identified are the PI3K/Akt and STAT3 signaling pathways.



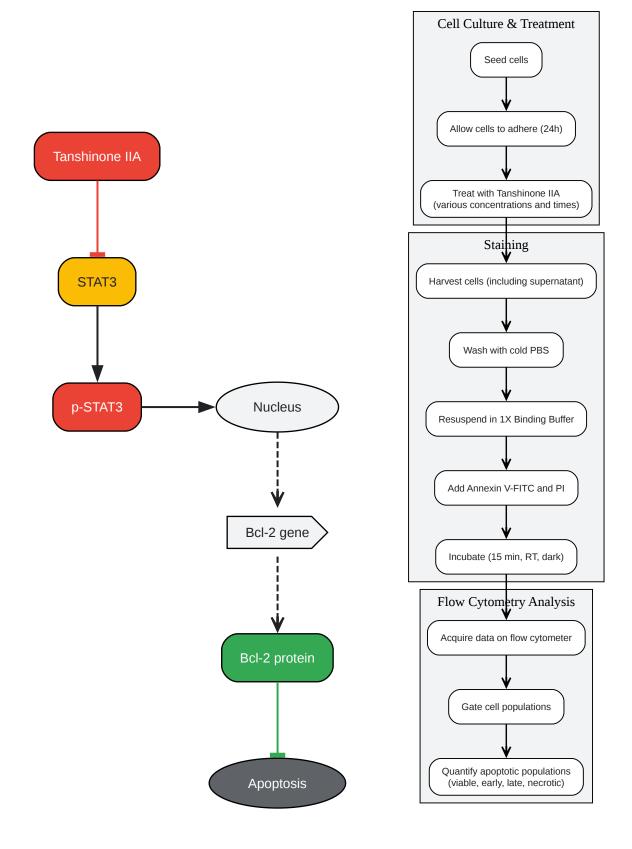
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Tanshinone IIA has been found to inhibit this pathway, thereby promoting apoptosis.[6][7] This inhibition leads to the downstream modulation of apoptosis-related proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][8] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[9][10]









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